

Biochemical Profile of PKI-402

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Pki-402

CAS No.: 1173204-81-3

Cat. No.: S548413

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PKI-402 is a selective, reversible, and ATP-competitive small-molecule inhibitor. Its potency against key targets is quantified by the half-maximal inhibitory concentration (IC_{50}), as shown in the table below [1] [2].

Target	IC_{50} (nM)	Notes
PI3K α	2	Also effective against common mutants E545K and H1047R (IC_{50} = 3 nM) [1] [2]
mTOR	3	-
PI3K β	7	-
PI3K δ	14	-
PI3K γ	16	-
C-Raf / B-Raf	~7000	Displays high selectivity; significant inhibition only at much higher concentrations [2] [3]

Cytotoxicity Assay Protocol (MTT)

The MTT assay is a colorimetric method that measures cell viability based on metabolic activity [4].

1. Reagent Preparation

- **PKI-402 Stock Solution:** Dissolve **PKI-402** in DMSO to prepare a 10 mM stock solution. Aliquot and store at -80°C [2] [3].
- **MTT Solution:** Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS. Sterilize by filtration and protect from light [4].
- **Solubilization Solution:** Use 100% DMSO or acidified isopropanol [4].

2. Cell Seeding and Treatment

- Seed cells (e.g., MDA-MB-361, MCF-7, PC-3) in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium [4] [2].
- After cell attachment (typically 24 hours), treat with serially diluted **PKI-402**. Include a negative control (DMSO vehicle, e.g., 0.1% v/v) and a blank control (media only) [4] [5].
- **Incubate for 72 hours** to assess cytotoxicity [1] [2].

3. MTT Incubation and Measurement

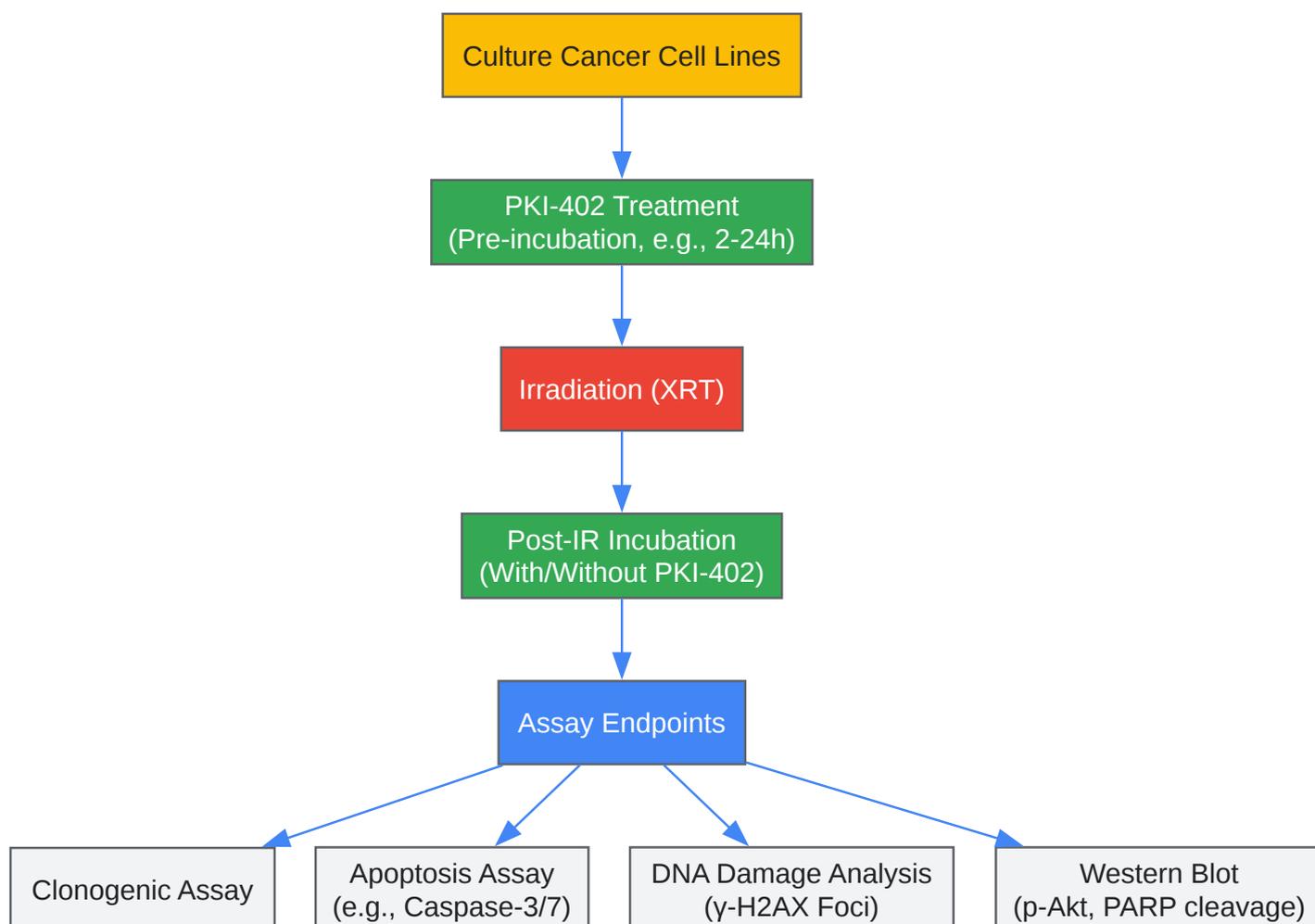
- Add 10-20 µL of MTT solution per well to achieve a final concentration of 0.5 mg/mL [4].
- Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
- Carefully remove the culture medium without disturbing the crystals.
- Add 100-150 µL of solubilization solution per well and place the plate on an orbital shaker for 10-15 minutes to fully dissolve the crystals [4].
- Measure the absorbance at 570 nm with a reference wavelength of 630-650 nm using a microplate reader [4].

4. Data Analysis

- Calculate cell viability percentage: $(\text{Absorbance of Treated Well} / \text{Absorbance of Negative Control Wells}) \times 100$.
- Use software like GraphPad Prism to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC₅₀) [2].

Experimental Workflow for Radiosensitization Studies

PKI-402 has been shown to enhance the sensitivity of cancer cells to irradiation (IR), a property known as radiosensitization [5] [6]. The following diagram outlines a typical experimental workflow for these studies.



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Key Findings from Research

- **Cytotoxic Efficacy:** **PKI-402** inhibits the growth of a broad panel of human tumor cell lines, including breast, prostate, lung, and colon cancers, with IC_{50} values ranging from 6 nM to 349 nM [2] [3].
- **Radiosensitization:** Combined treatment with **PKI-402** and irradiation (IR) leads to greater reduction in colony formation (clonogenic survival) and increased apoptosis compared to IR alone, particularly in breast cancer models like MCF-7 [5].
- **Mechanistic Confirmation:** Effective **PKI-402** treatment is confirmed by decreased phosphorylation of downstream targets like Akt (at Ser473 and Thr308) and the appearance of cleaved PARP, a marker of apoptosis [4] [2] [5].

Best Practices and Troubleshooting

- **Optimize Cell Seeding Density:** Perform a pilot experiment to determine the optimal cell density that keeps cells in the logarithmic growth phase throughout the 72-hour assay [4].
- **Include Comprehensive Controls:** Always include a vehicle control (DMSO), a blank (media only), and if possible, a positive control for cytotoxicity [4].
- **Account for Solubility:** **PKI-402** has limited solubility in aqueous solutions. Ensure the final DMSO concentration is kept low (typically $\leq 0.5\%$) to avoid solvent toxicity [1] [2].
- **Avoid Assay Interference:** As the MTT assay measures metabolic activity, be aware that test compounds can sometimes directly interfere with the MTT reaction. Running a no-cell control with the compound can help identify this issue [4].
- **Schedule Dependency for Radiosensitization:** The sequence of administration can be critical. Some studies indicate that adding **PKI-402** after irradiation may be more effective at inducing apoptosis, highlighting the importance of schedule optimization [6].

Conclusion

PKI-402 is a potent and versatile tool for investigating PI3K/mTOR pathway inhibition in cancer research. The protocols outlined here provide a reliable framework for assessing its cytotoxic and radiosensitizing effects, contributing to the development of more effective combination therapies.

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